N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Description
N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C20H25BrN4O2 and its molecular weight is 433.35. The purity is usually 95%.
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Scientific Research Applications
Pyrimidine Derivatives in Heterocyclic Chemistry : Yale and Sheehan (1973) explored the synthesis of pyrido[1,2-α]pyrimidin-4-ones, a class of compounds related to the query compound. Their work contributed to understanding the chemical behavior and potential applications of pyrimidine derivatives in heterocyclic chemistry Yale & Sheehan, 1973.
Anticancer Properties of Pyrimidine Analogs : Su et al. (1986) studied the synthesis and biological activities of pyrimidine analogs. They found significant anticancer activity in vitro and in vivo for some compounds, indicating the potential of pyrimidine derivatives as therapeutic agents Su et al., 1986.
Antibacterial Activity of Pyrimidine-Containing Compounds : Singh et al. (2010) investigated the synthesis and antibacterial activity of pyrimidine-containing triazoles. This study suggests the potential of pyrimidine derivatives in developing new antibacterial agents Singh et al., 2010.
Histamine H4 Receptor Ligands : Altenbach et al. (2008) worked on synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, exploring their potential in anti-inflammatory and pain treatment applications. This highlights the role of pyrimidine derivatives in receptor-targeted therapies Altenbach et al., 2008.
Enzyme Inhibitors in Medicinal Chemistry : Baker and Coward (1967) synthesized derivatives of pyrimidinol as candidate inhibitors of thymidylate synthetase, an enzyme crucial in DNA synthesis. This research underscores the importance of pyrimidine derivatives in designing enzyme inhibitors Baker & Coward, 1967.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O2/c1-14-7-9-25(10-8-14)20-23-15(2)11-19(24-20)27-13-18(26)22-12-16-5-3-4-6-17(16)21/h3-6,11,14H,7-10,12-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBSMKOCBXWPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CC=C3Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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